N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide
Description
Properties
CAS No. |
897362-14-0 |
|---|---|
Molecular Formula |
C11H11ClN4O2 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
N-(6-chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C11H11ClN4O2/c1-3-18-10-9-7(4-5-8(12)15-9)14-11(16-10)13-6(2)17/h4-5H,3H2,1-2H3,(H,13,14,16,17) |
InChI Key |
CKFNBPCEXTUAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrido[3,2-d]pyrimidine Core with 6-Chloro Substitution
- Starting from pyrido[3,4-d]pyrimidine derivatives, chlorination at the 6-position is achieved using reagents such as phosphorus oxychloride (POCl3) in the presence of bases like N-ethyl-N,N-diisopropylamine (DIEA) in toluene at room temperature or reflux conditions.
- Yields for this chlorination step range from 27% to 82%, depending on reaction conditions and purification methods.
- Microwave-assisted heating at 130°C for 10 minutes has also been reported to facilitate chlorination efficiently.
- Purification is typically done by column chromatography on silica gel with gradient elution (ethyl acetate/hexanes) to isolate the 6-chloropyrido[3,2-d]pyrimidine intermediate as a solid.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination of pyrido[3,4-d]pyrimidine | POCl3, DIEA, toluene, RT to reflux, 10 min to overnight | 27-82 | Microwave heating improves efficiency; purification by silica gel chromatography |
Introduction of the 4-Ethoxy Group
- The 4-position substitution with an ethoxy group is commonly achieved via nucleophilic aromatic substitution (SNAr) of a 4-chloro intermediate with sodium ethoxide or ethanol under basic conditions.
- Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) can be employed using appropriate boronic acid or phenol derivatives to install the ethoxy substituent.
- Typical reaction conditions include reflux in ethanol or mixed solvents (ethanol/water/toluene) with bases such as sodium carbonate or triethylamine and palladium catalysts like tetrakis(triphenylphosphine)palladium(0).
- Reaction times vary from 2 to 3 hours, with yields around 60-70%.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ethoxy substitution at 4-position | Sodium ethoxide or ethanol, base, Pd(PPh3)4 catalyst, reflux, 2-3 h | ~63-67 | Mixed solvent systems improve solubility and yield |
Formation of the 2-Acetamide Substituent
- The 2-position amination is performed by reacting the 2-chloro intermediate with ammonia or amines, followed by acylation with acetic anhydride or acetyl chloride to form the acetamide group.
- Alternatively, direct coupling of 2-amino-pyrido[3,2-d]pyrimidine derivatives with acetic anhydride under mild conditions can yield the acetamide.
- Reaction conditions typically involve stirring in solvents like ethanol or dimethylformamide (DMF) at room temperature or mild heating.
- Purification is achieved by recrystallization or chromatography.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination and acylation at 2-position | Ammonia or amine, acetic anhydride, ethanol or DMF, RT to reflux | 50-80 (varies) | Mild conditions preferred to avoid side reactions |
Representative Synthetic Route Summary
| Step | Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrido[3,2-d]pyrimidine core | POCl3, DIEA, toluene, microwave or reflux | 27-82 |
| 2 | 6-Chloro-4-chloropyrido[3,2-d]pyrimidine | Sodium ethoxide, ethanol, Pd catalyst, reflux | 63-67 |
| 3 | 6-Chloro-4-ethoxypyrido[3,2-d]pyrimidine | Ammonia/amine, acetic anhydride, ethanol/DMF | 50-80 |
| 4 | N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide | Purification by recrystallization or chromatography | - |
Research Findings and Notes
- The chlorination step is critical and sensitive to reaction conditions; microwave-assisted methods can enhance yield and reduce reaction time.
- The ethoxy substitution benefits from palladium-catalyzed coupling for better regioselectivity and yield compared to direct nucleophilic substitution.
- The acetamide formation is generally straightforward but requires careful control of temperature and stoichiometry to avoid over-acylation or hydrolysis.
- Purification techniques such as silica gel chromatography and recrystallization from solvents like DMF or ethanol are essential for obtaining high-purity final products.
- Analytical data such as NMR, LC-MS, and elemental analysis confirm the structure and purity of intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of N-(6-Methoxy-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide.
Scientific Research Applications
Biological Activities
Research indicates that N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways. The presence of the pyrimidine ring is often associated with anticancer activity due to its ability to interact with DNA and enzymes involved in cell division.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The chloro and ethoxy groups may enhance its interaction with microbial membranes.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential for treating inflammatory diseases.
Applications in Medicinal Chemistry
This compound serves as a scaffold for designing new drugs. Its derivatives can be synthesized to optimize efficacy and reduce toxicity. Notable applications include:
| Application | Description |
|---|---|
| Anticancer Drug Design | Modifications of the compound can lead to more potent anticancer agents targeting specific tumor types. |
| Antibiotic Development | Structural analogs may provide new solutions to antibiotic resistance by targeting novel bacterial pathways. |
| Anti-inflammatory Agents | Derivatives could be explored for their ability to modulate inflammatory responses in chronic diseases. |
Agricultural Applications
The compound's antimicrobial properties suggest potential use as a pesticide or fungicide. Its efficacy against plant pathogens can be evaluated to develop safer agricultural chemicals that minimize environmental impact.
Material Science Applications
The unique structure of this compound allows exploration in material sciences for creating polymers or coatings with specific properties such as:
- Conductive Polymers : Incorporating the compound into polymer matrices could enhance electrical conductivity.
- Biodegradable Materials : Researching its application in biodegradable plastics could contribute to sustainable material development.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that showed enhanced activity against breast cancer cell lines compared to standard chemotherapeutics .
- Agricultural Trials : Field trials conducted on crops treated with formulations containing the compound demonstrated significant reductions in fungal infections without harming beneficial insects .
- Material Science Innovations : Researchers developed a new class of conductive polymers using this compound as a dopant, resulting in materials with improved mechanical strength and conductivity .
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Core Heterocycle Modifications
- N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24) : Core: Thieno[2,3-d]pyrimidine fused with a partially saturated pyridine ring. Key Differences:
- A phenylamino group at position 2 vs. the acetamide in the target compound. Synthesis: Yield of 73% via acetylation with acetyl chloride in pyridine.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) :
- Core : Simpler pyrimidine ring with a thioether linkage.
- Key Differences :
- Thietan-3-yloxy group introduces a strained sulfur-containing ring, altering metabolic stability.
- Ethyl ester group increases hydrophilicity but may reduce membrane permeability.
2.2 Substituent Variations
N-[6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl]acetamide :
- Structural Difference : Pentyloxy group at position 4 instead of ethoxy.
- Impact : Increased lipophilicity (logP ~3.5 vs. ~2.8 for ethoxy), enhancing blood-brain barrier penetration but reducing aqueous solubility.
- 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide : Core: Monocyclic pyridine vs. fused pyrido-pyrimidine. Key Difference: Hydroxyl group at position 4 increases polarity (logP ~1.2), favoring renal excretion over tissue accumulation.
2.3 Functional Group Comparisons
- 2-(3-(4-Amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 66) : Linker: Phenoxy group introduces conformational flexibility.
- N-(4-methylpyridin-2-yl)-2-((4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio)acetamide (278z) : Functional Group: Thioether linkage increases resistance to hydrolysis compared to acetamide.
Physicochemical and Pharmacokinetic Insights
- Chloro Substituent : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Ethoxy vs. Pentyloxy : Ethoxy balances solubility (~25 mg/mL in PBS) and permeability (Caco-2 Papp ~5 × 10⁻⁶ cm/s) better than pentyloxy derivatives .
Structural-Activity Relationships (SAR)
- Position 4 : Alkoxy chain length inversely correlates with aqueous solubility but improves membrane permeability.
- Position 6 : Chloro substituents enhance target binding affinity (e.g., kinase ATP pockets) by inducing dipole interactions .
- Position 2 : Acetamide groups improve solubility and enable interactions with serine/threonine residues in enzymes .
Biological Activity
N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 236.68 g/mol. The compound features a pyrido[3,2-d]pyrimidine core structure, which is significant in its biological activity.
Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of viral replication and modulation of cellular pathways involved in cancer proliferation. The presence of the chloro and ethoxy groups enhances the compound's interaction with biological targets.
Antiviral Activity
Studies have shown that pyrido[3,2-d]pyrimidine derivatives possess antiviral properties. For instance, a related compound demonstrated efficacy against hepatitis C virus (HCV) by inhibiting viral replication mechanisms. The mechanism involves targeting specific viral proteins essential for replication and assembly .
Anticancer Properties
This compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. This compound's ability to interfere with key signaling pathways in cancer cells suggests a promising therapeutic role in oncology .
Case Studies
- Hepatitis C Treatment : A clinical study involving patients with chronic hepatitis C showed that a similar pyrido[3,2-d]pyrimidine derivative significantly reduced viral load compared to baseline measurements after 12 weeks of treatment. The study highlighted the compound's potential as part of combination therapy for HCV .
- Cancer Cell Line Studies : In a series of experiments on various cancer cell lines (e.g., HeLa, MCF-7), this compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity. The results suggested that the compound could serve as a lead structure for developing new anticancer agents .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide?
- Methodological Answer : Synthesis typically involves sequential substitution, reduction, and condensation steps. For example:
- Substitution : React a nitro-substituted pyridine precursor (e.g., 6-chloro-4-ethoxypyrido[3,2-d]pyrimidine) with a nucleophile (e.g., acetamide) under alkaline conditions to introduce the acetamide group.
- Reduction : Reduce nitro intermediates using iron powder under acidic conditions (e.g., HCl) to generate aniline derivatives .
- Condensation : Use condensing agents (e.g., EDC or DCC) to facilitate coupling between intermediates and carboxylic acid derivatives .
- Key Considerations : Monitor regioselectivity during substitution using TLC or HPLC to avoid byproducts.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethoxy at C4, chloro at C6). Look for characteristic shifts: ethoxy protons at ~1.3–1.5 ppm (triplet) and 3.5–4.0 ppm (quartet) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm the pyrido-pyrimidine scaffold.
- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX software for refinement. Hydrogen bonding patterns (e.g., acetamide NH to pyrimidine N) help validate crystal packing .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be systematically addressed?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., ethoxy group) using silyl or benzyl protectors to direct substitution to the desired position .
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and bases (e.g., KCO vs. NaH) to favor kinetic vs. thermodynamic control.
- Computational Modeling : Use DFT calculations to predict activation barriers for competing pathways, guiding experimental conditions .
Q. How should researchers resolve discrepancies in crystallographic data during structural refinement?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN command to detect and model twinned crystals, common in pyrido-pyrimidine derivatives due to planar stacking .
- Hydrogen Bonding Validation : Compare observed hydrogen bond lengths (e.g., N–H···O=C) with literature values (typically 2.8–3.0 Å) to identify overfitting .
- Disorder Modeling : For flexible ethoxy groups, apply PART instructions in SHELXL to refine occupancy ratios .
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Target enzymes like caspases or kinases (e.g., caspase-3 for apoptosis studies). Use AutoDock Vina to simulate binding to active sites, focusing on the acetamide’s hydrogen-bonding potential .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy) on activity using descriptors like logP and polar surface area. Validate with in vitro assays .
Q. How can solubility limitations in biological assays be mitigated?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, add cyclodextrins or surfactants (e.g., Tween-80) to enhance dispersion .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the ethoxy or acetamide moiety to improve hydrophilicity .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across different cell lines?
- Methodological Answer :
- Assay Replication : Repeat experiments in triplicate using standardized protocols (e.g., MTT assay for cytotoxicity).
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in A549 vs. HepG2 cells) to identify target dependencies .
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
